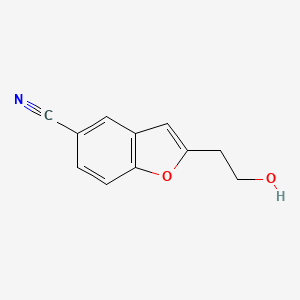

2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile is an organic compound that belongs to the benzofuran family This compound is characterized by the presence of a benzofuran ring, a hydroxyethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile typically involves the reaction of 2-hydroxyethyl benzofuran with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonitrile group can be reduced to form an amine derivative.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-(2-carboxyethyl)-1-benzofuran-5-carbonitrile.

Reduction: Formation of 2-(2-aminoethyl)-1-benzofuran-5-carbonitrile.

Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

Research indicates that derivatives of benzofuran compounds, including 2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile, have shown promise as histamine-3 receptor ligands. These ligands are crucial in treating conditions such as Alzheimer's disease, attention-deficit hyperactivity disorder, and other neurological disorders . The ability of this compound to modulate histamine receptors suggests its potential utility in developing drugs targeting cognitive dysfunction and sleep disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines, including hepatocellular carcinoma (HePG2) and prostate cancer (PC3). Some derivatives demonstrated significant cytotoxic effects, with IC50 values ranging from 11 to 17 µM against these cell lines . The mechanism of action involves dual inhibition of critical pathways such as PI3K and VEGFR-2, which are pivotal in cancer progression .

Mechanistic Studies

The compound's interaction with biological targets has been explored through computational studies, revealing insights into binding affinities and molecular docking capabilities. These studies help elucidate the structure-activity relationship (SAR) of the compound, guiding further modifications to enhance efficacy against specific targets .

Case Study 1: Anticancer Evaluation

A study conducted on a series of benzofuran derivatives demonstrated that modifications at the C-5 position significantly influenced anticancer activity. The lead compound exhibited potent inhibition against multiple cancer cell lines, supporting the hypothesis that structural variations can enhance therapeutic effects .

Case Study 2: Histamine Receptor Modulation

Another investigation focused on the synthesis of amine-substituted benzofurans revealed their effectiveness as histamine-3 receptor ligands. The study emphasized the importance of the hydroxyethyl substitution in improving receptor affinity and selectivity, paving the way for new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Hydroxyethyl methacrylate: Similar in having a hydroxyethyl group but differs in the presence of a methacrylate group instead of a benzofuran ring.

2-Hydroxyethyl acrylate: Similar in having a hydroxyethyl group but differs in the presence of an acrylate group instead of a benzofuran ring.

2-Hydroxyethyl piperidine: Similar in having a hydroxyethyl group but differs in the presence of a piperidine ring instead of a benzofuran ring.

Uniqueness

2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile is unique due to the combination of the benzofuran ring and the carbonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Research indicates that derivatives of benzofuran can inhibit enzymes related to cancer cell proliferation and microbial growth. The nitrile group in this compound plays a crucial role in enhancing its reactivity and biological interactions.

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives suggests that modifications to the benzofuran core significantly influence their biological activities. For instance, the introduction of hydroxyl or other substituents can enhance anticancer and antimicrobial efficacy. The presence of a hydroxyl group at the C-2 position has been associated with increased cytotoxicity against cancer cell lines.

| Compound | Substituent | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1 | Hydroxyl | Anticancer | 30 |

| 2 | Methyl | Antimicrobial | 8 |

| 3 | Bromine | Cytotoxic | 50 |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various benzofuran derivatives against human cancer cell lines such as HeLa (cervical carcinoma) and K562 (leukemia). The results demonstrated that compounds similar to this compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against cancer cells while sparing normal cells .

- Antimicrobial Properties : Research has shown that benzofuran derivatives possess antimicrobial properties, particularly against Mycobacterium tuberculosis and various fungal strains. The compound's structure allows it to interact effectively with microbial targets, resulting in reduced viability of pathogens .

- Anti-inflammatory Effects : In addition to its anticancer and antimicrobial properties, studies have indicated that certain derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Properties

CAS No. |

919088-04-3 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-(2-hydroxyethyl)-1-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C11H9NO2/c12-7-8-1-2-11-9(5-8)6-10(14-11)3-4-13/h1-2,5-6,13H,3-4H2 |

InChI Key |

AULVVVRFESPXJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C=C(O2)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.